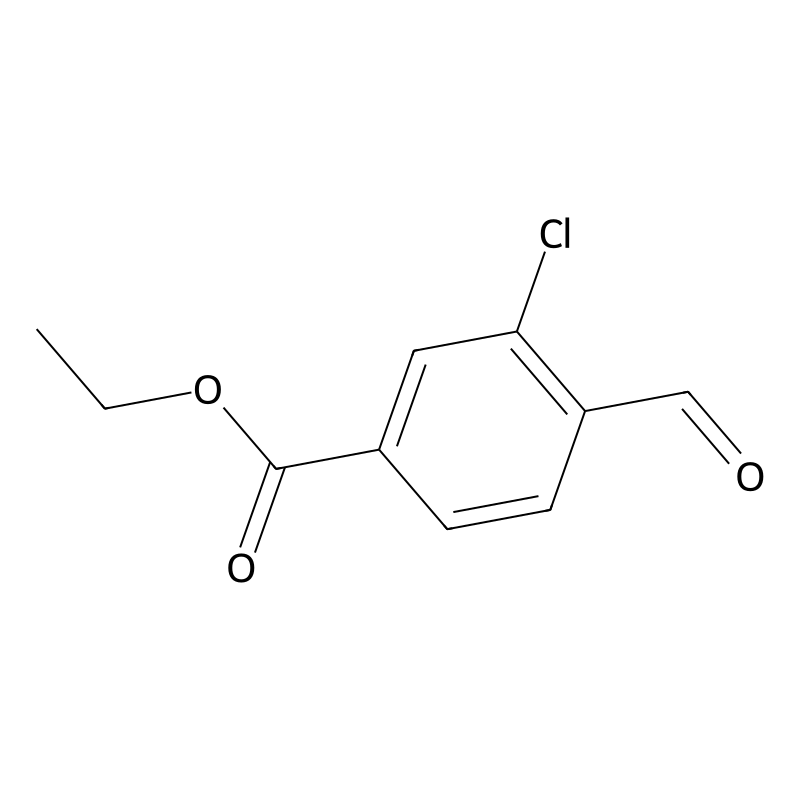

Ethyl 3-chloro-4-formylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Application Summary: Ethyl 3-chloro-4-formylbenzoate is utilized in pharmacology as a precursor for synthesizing chiral drugs, particularly in the asymmetric bioreduction of prochiral ketones .

Methods of Application: The compound is used in a biocompatible organic solvent–deep eutectic solvent–water reaction medium, employing recombinant Escherichia coli containing carbonyl reductase and glucose dehydrogenase for the bioreduction process .

Results and Outcomes: The process achieves a high yield (≥90%) of the desired product, ethyl ®-4-chloro-3-hydroxybutyrate, with excellent enantioselectivity under mild conditions .

Organic Synthesis

Application Summary: In organic synthesis, Ethyl 3-chloro-4-formylbenzoate serves as an intermediate for constructing complex molecular structures through reactions like nucleophilic substitution and electrophilic aromatic substitution .

Methods of Application: The compound undergoes various synthetic pathways, including SN1 or SN2 reactions, depending on the substituents and reaction conditions .

Results and Outcomes: The reactions typically result in the formation of polysubstituted benzenes or other benzene derivatives, which are crucial in the synthesis of more complex organic molecules .

Medicinal Chemistry

Application Summary: Ethyl 3-chloro-4-formylbenzoate is used in medicinal chemistry for the synthesis of heterocyclic compounds that exhibit diverse biological activities .

Methods of Application: The compound is incorporated into various synthetic routes to create bioactive molecules, often involving multiple steps of organic synthesis .

Results and Outcomes: The synthesized heterocyclic compounds have been found to possess significant pharmacological properties, including anticancer activity .

Analytical Chemistry

Application Summary: In analytical chemistry, Ethyl 3-chloro-4-formylbenzoate is used for method development and validation in chromatographic techniques like HPLC and LC-MS .

Methods of Application: The compound is often part of the standard mixtures used to calibrate and test the performance of analytical instruments .

Results and Outcomes: The use of Ethyl 3-chloro-4-formylbenzoate in analytical methods ensures accurate and reliable quantification and identification of substances in complex mixtures .

Biochemistry

Application Summary: In biochemistry, the compound is involved in biotransformation processes, serving as a substrate for enzymatic reactions that produce chiral alcohols .

Methods of Application: Ethyl 3-chloro-4-formylbenzoate is transformed by whole-cell biocatalysis using engineered strains of E. coli in specialized reaction media .

Results and Outcomes: The biotransformation processes result in high yields of optically pure products, which are valuable in the synthesis of pharmaceuticals .

Industrial Uses

Application Summary: Industrially, Ethyl 3-chloro-4-formylbenzoate is marketed primarily for research and development purposes, particularly in the fields of chemistry and pharmacology .

Methods of Application: The compound is used as an organic building block for the synthesis of various benzene compounds and intermediates in industrial-scale chemical processes .

Ethyl 3-chloro-4-formylbenzoate is an organic compound with the molecular formula and a molecular weight of 212.63 g/mol. It features a benzoate structure with a chloro and formyl substituent, making it a derivative of benzoic acid. The compound is characterized by its unique functional groups, including a chlorinated aromatic ring and an aldehyde group, which contribute to its reactivity and potential applications in organic synthesis and pharmaceuticals .

- Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as Grignard reagents or hydrides, leading to alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines to form imines or with other carbonyl compounds to yield higher molecular weight products.

- Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

Several methods for synthesizing ethyl 3-chloro-4-formylbenzoate have been reported:

- From Ethyl 3-chloro-4-hydroxybenzoate: This method involves the oxidation of the hydroxyl group to an aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

- Using Chloroacetaldehyde: Ethyl 3-chloro-4-formylbenzoate can be synthesized by reacting ethyl 3-chloro-4-carboxybenzoate with chloroacetaldehyde in the presence of a base.

- Via Friedel-Crafts Acylation: A more complex route involves Friedel-Crafts acylation followed by chlorination and formylation steps .

Ethyl 3-chloro-4-formylbenzoate is primarily used in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals. Its functional groups allow for further derivatization, making it valuable in developing new compounds with specific biological activities. Additionally, it may serve in the synthesis of dyes and fragrances due to its aromatic nature .

Ethyl 3-chloro-4-formylbenzoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-chloro-4-formylbenzoate | Methyl group instead of ethyl; similar reactivity | |

| 3,5-Dichloro-4-formylbenzoic acid | Contains two chlorine atoms; potential increased reactivity | |

| Ethyl 3-chloro-5-formylbenzoate | Different position of formyl group; varied reactivity | |

| 2-Chloro-5-methoxybenzaldehyde | Contains methoxy group; different electronic properties | |

| Methyl 2-chloro-6-methylbenzoate | Methyl substitution affects sterics and reactivity |

These compounds highlight the diversity within chlorinated aromatic aldehydes and esters, each exhibiting unique properties that can be exploited in various chemical applications .

Ethyl 3-chloro-4-formylbenzoate (CAS 1465327-51-8) was first reported in the early 2010s, with its synthesis and structural characterization documented in chemical databases such as PubChem by 2013. The compound emerged as part of broader efforts to develop functionalized benzoate esters for applications in pharmaceuticals and agrochemicals. Early synthetic routes involved chlorination and formylation of substituted benzoic acid derivatives, leveraging Friedel-Crafts acylation and Vilsmeier-Haack formylation protocols. The compound’s discovery coincided with advancements in catalytic cross-coupling reactions, which enabled efficient access to polysubstituted aromatic systems.

Significance in Organic and Medicinal Chemistry

Ethyl 3-chloro-4-formylbenzoate is prized for its dual functional groups: a formyl moiety at the 4-position and a chloro substituent at the 3-position. These groups facilitate diverse reactivity, making the compound a key intermediate in:

- Heterocyclic synthesis: The formyl group participates in condensation reactions to form imines, hydrazones, and azoles, while the chloro group enables nucleophilic aromatic substitution.

- Pharmaceutical intermediates: It serves as a precursor to protease inhibitors and kinase modulators. For example, derivatives of this compound have been incorporated into SARS-CoV-2 main protease (Mpro) inhibitors, where the chloro group enhances binding affinity.

- Materials science: The aromatic core and substituents contribute to liquid crystalline properties in advanced polymers.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₉ClO₃ | |

| Molecular weight | 212.63 g/mol | |

| Boiling point | 305–310°C (estimated) | |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

Research Overview and Current Trends

Recent studies focus on optimizing synthetic routes and expanding applications:

- Catalytic synthesis: Palladium-catalyzed carbonylation of 4-bromo-2-chlorobenzaldehyde in methanol has achieved yields up to 80%. Green chemistry approaches using deep eutectic solvents are under investigation to reduce reliance on halogenated reagents.

- Drug discovery: The compound is utilized in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation, leveraging its ability to link E3 ubiquitin ligase binders to target proteins.

- Asymmetric catalysis: Chiral derivatives of ethyl 3-chloro-4-formylbenzoate are explored in enantioselective bioreductions, yielding intermediates for antidepressants and antivirals.

Table 2: Synthetic Methods for Ethyl 3-Chloro-4-Formylbenzoate

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Palladium-catalyzed carbonylation | CO, [Pd(dppf)Cl₂], MeOH, 60°C | 80% | |

| Vilsmeier-Haack formylation | POCl₃, DMF, 0–25°C | 65–70% | |

| Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, reflux | 60% |

Current research prioritizes scalability and sustainability, with emphasis on flow chemistry and catalytic recycling. The compound’s role in synthesizing bifunctional molecules for chemical biology continues to drive innovation in medicinal chemistry.

Starting Materials and Precursors

The synthesis of ethyl 3-chloro-4-formylbenzoate primarily relies on chlorinated benzoic acid derivatives as starting materials. The most commonly employed precursors include 3-chlorobenzoic acid and its ethyl ester derivative, ethyl 3-chlorobenzoate [1] [2]. These starting materials provide the essential chlorinated aromatic framework required for subsequent formylation reactions.

3-Chlorobenzoic acid serves as the foundational precursor, offering a carboxylic acid functionality that can be readily converted to the corresponding ethyl ester through standard esterification procedures [3] [4]. The chlorine substituent at the meta position relative to the carboxylic acid provides the necessary electronic environment for regioselective formylation at the ortho position, yielding the desired 4-formyl substitution pattern.

Ethyl 3-chlorobenzoate represents a more direct starting material, as it already contains the required ester functionality [5] [6]. This compound can be prepared through Fischer esterification of 3-chlorobenzoic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst [7] [8]. The reaction typically proceeds under reflux conditions, with yields ranging from 85-95% [9].

Alternative precursors include 3-chlorotoluene derivatives, which can undergo oxidative transformations to introduce the carboxylic acid functionality . However, these routes are generally less efficient and require multiple synthetic steps, making them less attractive for practical applications.

Reaction Conditions and Mechanisms

The classical synthesis of ethyl 3-chloro-4-formylbenzoate primarily employs electrophilic aromatic substitution mechanisms, with the Vilsmeier-Haack formylation being the most widely utilized method [11] [12]. This reaction involves the treatment of ethyl 3-chlorobenzoate with dimethylformamide and phosphorus oxychloride to generate the active formylating species.

The Vilsmeier-Haack mechanism proceeds through several distinct steps [13] [14]. Initially, dimethylformamide reacts with phosphorus oxychloride to form the chloroiminium ion, commonly known as the Vilsmeier reagent [12] [15]. This electrophilic species then attacks the aromatic ring at the position ortho to the electron-withdrawing chlorine substituent, forming a sigma complex intermediate. Subsequent deprotonation and hydrolysis during workup yields the desired formylated product.

Reaction conditions for Vilsmeier-Haack formylation typically involve temperatures ranging from 80-100°C under reflux conditions for 4-6 hours [13]. The reaction requires anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride reagent. Yields generally range from 70-85%, depending on the specific substrate and reaction conditions employed [17] .

The regioselectivity of the formylation reaction is governed by the electronic effects of the chlorine substituent [13] [18]. The electron-withdrawing nature of chlorine directs the incoming formyl group to the less sterically hindered position, preferentially yielding the 4-formyl isomer over potential 2-formyl alternatives.

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches to ethyl 3-chloro-4-formylbenzoate synthesis leverage transition metal-catalyzed transformations to achieve improved selectivity and efficiency. Palladium-catalyzed carbonylation reactions represent a particularly promising avenue for the introduction of carbonyl functionality into aromatic systems [19] [20].

Palladium-catalyzed carbonylation procedures typically employ aryl halide precursors, such as 3-chloro-4-iodobenzoic acid ethyl ester, as starting materials [21] [22]. These reactions proceed under carbon monoxide atmosphere in the presence of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), to insert carbonyl groups at specific positions [23] [24].

The catalytic cycle involves oxidative addition of the aryl halide to the palladium center, followed by carbon monoxide insertion and subsequent reductive elimination to form the carbonylated product [21] [25]. Reaction conditions typically require temperatures of 100-120°C under carbon monoxide pressure of 1-5 atmospheres for 6-12 hours [19] [26].

Advantages of catalytic methods include high yields (75-90%), excellent regioselectivity, and the ability to introduce carbonyl functionality under relatively mild conditions compared to traditional Friedel-Crafts acylation [20] [22]. However, these methods require expensive palladium catalysts and specialized high-pressure equipment, limiting their practical application in some settings [21] [27].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of ethyl 3-chloro-4-formylbenzoate, focusing on reducing environmental impact while maintaining synthetic efficiency [28] [29]. These approaches emphasize the use of safer solvents, reduced waste generation, and improved atom economy [30] [31].

Solvent-free reactions represent a significant advancement in green synthesis methodology [32] [33]. These procedures eliminate the need for organic solvents by conducting reactions in the neat state or using minimal amounts of environmentally benign solvents such as water [34] [35]. Solvent-free Vilsmeier-Haack formylations have been reported with enhanced reaction rates and improved yields compared to traditional solvent-based procedures [36] [34].

Alternative reagent systems that replace toxic phosphorus oxychloride with more environmentally friendly formylating agents have been developed [30] [37]. These include the use of formic acid derivatives, formamide-based reagents, and solid-supported formylating agents that can be easily separated and recycled [34] [38].

Renewable feedstock utilization represents another green chemistry approach, where bio-derived starting materials replace petroleum-based precursors [28] [39]. While still in development for this specific target molecule, these approaches hold promise for sustainable synthesis pathways [40] [37].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions while reducing energy consumption and reaction times [41] [42]. The application of microwave irradiation to the synthesis of ethyl 3-chloro-4-formylbenzoate offers significant advantages over conventional heating methods [43] [44].

Microwave-enhanced Vilsmeier-Haack formylation can be completed in 10-20 minutes compared to 4-6 hours required for conventional heating [42] [45]. The rapid heating achieved through microwave irradiation enables precise temperature control and uniform heating throughout the reaction mixture [41] [46].

Reaction conditions for microwave-assisted synthesis typically involve power settings of 150-200 watts at temperatures of 100-150°C [42] [44]. The reduced reaction times and improved yields (80-95%) make this approach highly attractive for both laboratory and potential industrial applications [43] [45].

Mechanistic considerations for microwave acceleration include enhanced molecular motion, improved mass transfer, and the ability to achieve higher effective temperatures through localized heating effects [41] [46]. These factors contribute to increased reaction rates and often improved selectivity compared to conventional heating methods [42] [44].

Industrial Scale Synthesis Considerations

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of safety, cost-effectiveness, and environmental regulations [47]. Industrial synthesis of ethyl 3-chloro-4-formylbenzoate must balance product quality with economic feasibility and regulatory compliance.

Safety considerations are paramount in industrial settings, particularly when using toxic reagents such as phosphorus oxychloride in Vilsmeier-Haack formylations [13] [48]. Industrial facilities require specialized ventilation systems, emergency response protocols, and worker protection measures to handle these materials safely [49] [50].

Cost optimization involves evaluating raw material costs, energy consumption, waste disposal expenses, and equipment requirements [22]. While catalytic methods may offer superior selectivity and yields, the high cost of palladium catalysts may make traditional methods more economically viable for large-scale production [19] [22].

Process intensification strategies, such as continuous flow reactors and integrated reaction-separation systems, can improve efficiency and reduce environmental impact [35]. These approaches enable better heat and mass transfer, improved safety through reduced inventories, and enhanced process control [51] [35].

Regulatory compliance requires adherence to environmental protection standards, waste minimization requirements, and worker safety regulations [52] [48]. Industrial processes must incorporate waste treatment systems, emissions control measures, and comprehensive quality assurance programs to meet regulatory requirements [49] [53].

Purification and Isolation Techniques

Chromatographic Methods

Column chromatography represents the most widely employed purification technique for ethyl 3-chloro-4-formylbenzoate [54] [55]. Silica gel serves as the preferred stationary phase due to its high surface area, chemical stability, and compatibility with a wide range of solvent systems [56] [57].

Mobile phase selection is critical for achieving optimal separation efficiency. Hexane-ethyl acetate mixtures in ratios ranging from 9:1 to 7:3 provide excellent resolution for separating the target compound from unreacted starting materials and byproducts [55] [58]. The polarity gradient can be adjusted based on the specific impurity profile of the crude reaction mixture [59] [57].

Flash chromatography offers advantages over traditional column chromatography through the use of higher pressures and smaller particle size stationary phases [56] [57]. This technique enables faster separations with improved resolution, making it particularly suitable for medium-scale purifications [55] [60]. Typical recovery yields range from 85-95% with purities of 90-98% [56] [57].

High-performance liquid chromatography (HPLC) provides the highest level of purification control and analytical precision [61] [62]. Both analytical and preparative HPLC systems can be employed, with reversed-phase conditions using acetonitrile-water gradients being most commonly applied [63] [64]. HPLC purification can achieve purities exceeding 99% with excellent recovery rates [62] [65].

Crystallization Procedures

Recrystallization remains a fundamental purification technique for organic compounds, offering the advantages of simplicity, cost-effectiveness, and the ability to remove ionic impurities [66] [67]. The selection of appropriate solvents is crucial for successful recrystallization of ethyl 3-chloro-4-formylbenzoate.

Solvent selection criteria include differential solubility at varying temperatures, chemical compatibility with the target compound, and ease of removal [66] [68]. Ethanol-water mixtures have proven effective for recrystallization, with the compound showing limited solubility in cold ethanol but good solubility at elevated temperatures [67] [68].

Crystallization optimization involves controlling parameters such as cooling rate, seeding conditions, and solution concentration [69] [70]. Slow cooling rates generally produce larger, more well-formed crystals with improved purity, while rapid cooling may lead to the incorporation of impurities within the crystal lattice [66] [71].

Purification efficiency through recrystallization typically achieves 70-85% recovery with purities of 80-90% [67] [71]. While lower than chromatographic methods, recrystallization offers advantages in terms of scalability and the ability to remove specific classes of impurities that may be difficult to separate chromatographically [66] [67].

Quality Assessment Protocols

Spectroscopic characterization forms the foundation of quality assessment for ethyl 3-chloro-4-formylbenzoate [49] [72]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment through integration analysis [73] [74].

Proton NMR analysis should reveal characteristic signals for the formyl proton at δ 9.8-10.2 ppm, aromatic protons in the δ 7.2-8.1 ppm region, and ester ethyl signals at δ 1.3-1.4 ppm (triplet) and δ 4.3-4.4 ppm (quartet) [75] [72]. Integration ratios must correspond to the expected molecular structure, with any deviations indicating the presence of impurities [73] [74].

Carbon-13 NMR spectroscopy confirms the carbon framework, with the formyl carbon appearing at δ 190-195 ppm and the ester carbonyl at δ 165-170 ppm [75] [72]. Aromatic carbons should appear in the δ 120-140 ppm region with the expected substitution pattern [73] [74].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [75] [72]. The molecular ion peak should appear at m/z 229 for [M+H]+, with characteristic fragmentation patterns consistent with the proposed structure [73] [74].

Chromatographic purity assessment through HPLC analysis ensures that the final product meets required purity specifications [61] [76]. A single, sharp peak with a purity of ≥95% is typically required for synthetic intermediates, while pharmaceutical applications may require purities exceeding 99% [62] [77].

Melting point determination provides a simple yet effective purity assessment tool [73] [78]. Pure ethyl 3-chloro-4-formylbenzoate should exhibit a sharp melting point within ±2°C of literature values, with broad melting ranges indicating the presence of impurities [73] [78].